molecular formula C20H28N4O3S B4061971 3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone

3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone

Cat. No.: B4061971
M. Wt: 404.5 g/mol
InChI Key: PBYCKQIGGCGXGV-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.18821194 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Research has explored the metabolic pathways of novel antidepressants, with one study identifying the enzymes involved in the oxidative metabolism of Lu AA21004, a compound with structural similarities, highlighting its potential in treating major depressive disorders. This study underscores the importance of understanding metabolic pathways to optimize therapeutic efficacy and minimize adverse effects (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Applications

Another study focused on the synthesis and biological evaluation of novel piperazine derivatives, revealing that some compounds exhibited excellent antibacterial and antifungal activities. This finding suggests the potential for developing new antimicrobial agents from piperazine-based compounds (Rajkumar et al., 2014).

Anticancer Research

A series of polyfunctional substituted 1,3-thiazoles, including piperazine substituents, demonstrated significant anticancer activity across various cancer cell lines. This research indicates the promise of piperazine derivatives in developing novel anticancer therapies (Turov, 2020).

Material Science

In material science, hyperbranched polymers incorporating piperazine units have been synthesized, showing potential for creating novel materials with diverse applications due to their solubility in water and organic solvents. This research opens avenues for using piperazine-based compounds in various industrial and technological applications (Yan & Gao, 2000).

Properties

IUPAC Name

3,3-dimethyl-4-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-20(2)18(25)21-11-13-23(20)15-17-14-22-19(28(3,26)27)24(17)12-7-10-16-8-5-4-6-9-16/h4-6,8-9,14H,7,10-13,15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCKQIGGCGXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone
Reactant of Route 2
3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone
Reactant of Route 3
3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone
Reactant of Route 4
3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone
Reactant of Route 5
3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone
Reactant of Route 6
3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.